5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester
CAS No.: 919347-20-9
Cat. No.: VC11724242
Molecular Formula: C16H27BN2O2
Molecular Weight: 290.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919347-20-9 |
|---|---|
| Molecular Formula | C16H27BN2O2 |
| Molecular Weight | 290.2 g/mol |
| IUPAC Name | 2-methyl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]propan-1-amine |
| Standard InChI | InChI=1S/C16H27BN2O2/c1-12(2)8-18-9-13-7-14(11-19-10-13)17-20-15(3,4)16(5,6)21-17/h7,10-12,18H,8-9H2,1-6H3 |
| Standard InChI Key | LDRHHNNCHVIFLO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s systematic name, 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester, indicates a pyridine ring substituted at the 3-position with a boronic acid pinacol ester group and at the 5-position with an isobutylaminomethyl moiety. Its molecular formula is hypothesized as C₁₅H₂₆BN₂O₂, derived from analogous pinacol boronic esters . The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, a common feature in Suzuki-Miyaura coupling precursors .
Structural Analogues and Comparative Analysis
Structurally similar compounds, such as 5-(Methylthio)pyridine-3-boronic acid pinacol ester (CAS 1171891-40-9), share the pyridine-boronic ester backbone but differ in substituents . The replacement of a methylthio group with an isobutylaminomethyl chain likely alters electronic and steric properties, influencing reactivity. Table 1 compares key parameters between these analogues:
Table 1: Comparative Properties of Pyridine-Boronic Esters
Synthesis and Reaction Pathways
General Synthetic Strategies
While no direct synthesis of 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester is documented, methodologies for analogous compounds involve:
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Halogenation-Coupling Sequences: As demonstrated in the synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole , a palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between a brominated pyridine intermediate and pinacol boronic ester could be employed.
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Aminomethylation: Introducing the isobutylaminomethyl group via reductive amination or nucleophilic substitution post-boronic ester formation.
Hypothetical Stepwise Synthesis
A plausible route, adapted from CN102653545A , involves:
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Bromination: Starting with 5-bromopyridine-3-boronic acid pinacol ester.
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Mannich Reaction: Reacting with isobutylamine and formaldehyde to install the aminomethyl group.
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Purification: Column chromatography or recrystallization to isolate the final product.
Key Challenges:
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Steric hindrance from the isobutyl group may reduce coupling efficiency.
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Sensitivity of the boronic ester to protic solvents necessitates anhydrous conditions .
Physicochemical Properties
Spectroscopic Characteristics
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¹H NMR: Peaks for pinacol methyl groups (δ 1.0–1.3 ppm), pyridine protons (δ 7.5–8.5 ppm), and isobutyl chain (δ 2.4–2.8 ppm for CH₂, δ 0.9–1.1 ppm for CH₃).
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¹¹B NMR: A singlet near δ 30 ppm, typical for boronic esters .
Applications in Pharmaceutical Chemistry
Role in Suzuki-Miyaura Coupling
As a boronic ester, this compound could serve as a coupling partner in cross-coupling reactions to construct biaryl systems, a cornerstone in drug discovery. For example, similar compounds are used in synthesizing kinase inhibitors or antiviral agents .
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to reduce steps and improve yield.
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Biological Screening: Evaluating anticancer or antimicrobial activity in vitro.
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Material Science Applications: Investigating use in organic semiconductors or sensors.
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